N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide is a heterocyclic compound that combines the structural features of thiadiazole and chromene. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide typically involves the reaction of 5-(methylsulfanyl)-1,3,4-thiadiazole with 4-oxo-4H-chromene-2-carboxylic acid. The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the formation of the desired product. Microwave-assisted synthesis has been reported to be an efficient method for preparing thiadiazole derivatives, offering shorter reaction times and higher yields compared to conventional heating methods .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxide or sulfone derivatives.
Reduction: The carbonyl group in the chromene moiety can be reduced to form hydroxyl derivatives.
Substitution: The thiadiazole ring can participate in nucleophilic substitution reactions, where the methylsulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under mild to moderate conditions to ensure the stability of the compound.
Major Products Formed
The major products formed from these reactions include sulfoxide and sulfone derivatives from oxidation, hydroxyl derivatives from reduction, and various substituted thiadiazole derivatives from nucleophilic substitution.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Medicine: Due to its biological activities, it is being explored as a potential therapeutic agent for various diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as corrosion inhibitors and catalysts.
Mechanism of Action
The mechanism of action of N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to disrupt processes related to DNA replication, which can inhibit the growth of bacterial and cancer cells . The chromene moiety may also contribute to the compound’s biological activities by interacting with various enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiadiazole derivatives and chromene-based molecules. Examples include:
- N-[5-(methylsulfanyl)-1,3,4-triazol-2-yl]-4-oxo-4H-chromene-2-carboxamide
- N-[5-(methylsulfanyl)-1,2,4-triazol-3-yl]-4-oxo-4H-chromene-2-carboxamide
Uniqueness
N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide is unique due to the presence of both thiadiazole and chromene moieties, which confer a combination of properties that are not found in other similar compounds
Properties
Molecular Formula |
C13H9N3O3S2 |
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Molecular Weight |
319.4 g/mol |
IUPAC Name |
N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C13H9N3O3S2/c1-20-13-16-15-12(21-13)14-11(18)10-6-8(17)7-4-2-3-5-9(7)19-10/h2-6H,1H3,(H,14,15,18) |
InChI Key |
VUNUFNCWEAEXJJ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NN=C(S1)NC(=O)C2=CC(=O)C3=CC=CC=C3O2 |
Origin of Product |
United States |
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